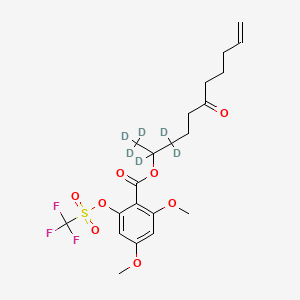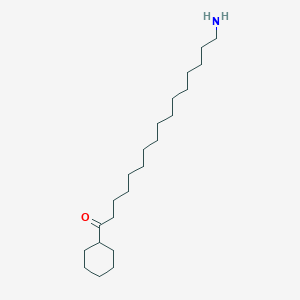
N-Boc-N'-ethyl-piperazine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N’-ethyl-piperazine-d5 is a deuterium-labeled analogue of N-Boc-N’-ethyl-piperazine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including Enrofloxacin. The deuterium labeling makes it particularly useful in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Mécanisme D'action
Target of Action
N-Boc-N’-ethyl-piperazine-d5 is a derivative of N-Boc-piperazine Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes
Mode of Action
It’s known that the n-boc group in the molecule is a protecting group for amines . This group can prevent other reactions from occurring with the nitrogen atom in the piperazine ring during synthesis . When the nitrogen atom’s reaction is needed, appropriate reaction conditions can remove the N-Boc protecting group .
Pharmacokinetics
The solubility of the compound in dichloromethane and methanol suggests that it may have good bioavailability.
Result of Action
It’s known that n-boc-n’-ethyl-piperazine-d5 is an intermediate in the production of enrofloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-ethyl-piperazine-d5 typically involves the reaction of N-Boc-piperazine with deuterated ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.
Industrial Production Methods
Industrial production of N-Boc-N’-ethyl-piperazine-d5 follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the deuterium labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N’-ethyl-piperazine-d5 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperazine ring is retained while other substituents are introduced.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid is commonly used for Boc deprotection.
Major Products
Substitution Reactions: The major products are typically substituted piperazines.
Deprotection Reactions: The major product is the free amine form of the compound.
Applications De Recherche Scientifique
N-Boc-N’-ethyl-piperazine-d5 has several applications in scientific research:
Metabolic Studies: The deuterium labeling allows for the tracking of metabolic pathways in vivo.
NMR Spectroscopy: It is used as a reference compound in NMR spectroscopy due to its distinct deuterium signals.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various drugs, including antibiotics like Enrofloxacin.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-N’-ethyl-piperazine: The non-deuterated analogue, used similarly in pharmaceutical synthesis.
1-Ethylpiperazine: Another related compound used in the synthesis of various organic molecules.
1-Boc-piperazine: A precursor in the synthesis of N-Boc-N’-ethyl-piperazine-d5.
Uniqueness
N-Boc-N’-ethyl-piperazine-d5 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and NMR spectroscopy. This labeling provides distinct advantages in tracking and analyzing metabolic pathways compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBNQHRGADDX-RPIBLTHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

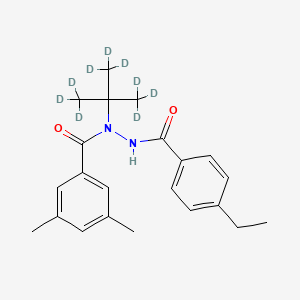
![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)
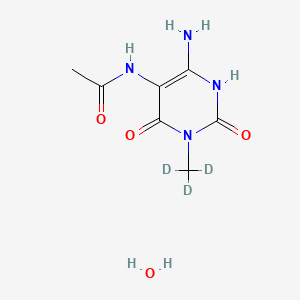
![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)
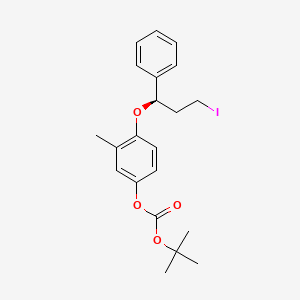
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)
